

Molecular Identity and Physicochemical Properties

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Compound of Interest

Compound Name: 5-Fluoro-3-iodo-pyridin-2-ol

CAS No.: 1186311-05-6

Cat. No.: B1393405

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5-Fluoro-3-iodo-pyridin-2-ol is a heterocyclic compound built upon a pyridine scaffold.^[1] The pyridine ring is a foundational structure in drug design, appearing in over 100 FDA-approved drugs, which underscores the importance of its derivatives.^{[2][3]} This compound's unique substitution pattern—featuring a fluorine atom, a bulky iodine atom, and a hydroxyl group—imparts a distinct reactivity profile, making it a valuable intermediate for creating more complex molecules.^{[1][4]}

The presence of the hydroxyl group at the 2-position means the molecule exists in a tautomeric equilibrium with its corresponding pyridinone form, 5-Fluoro-3-iodo-pyridin-2(1H)-one. This equilibrium is a critical consideration in its reactivity and biological interactions.

Caption: Tautomeric equilibrium of **5-Fluoro-3-iodo-pyridin-2-ol**.

Key quantitative data for this compound are summarized in the table below.

Property	Value	Source
Molecular Weight	238.99 g/mol	[1][5][6]
Molecular Formula	C ₅ H ₃ FINO	[1][5][6]
CAS Number	1186311-05-6	[5]
Physical Form	Solid	[5]
InChI Key	KCBSXUQSZXQHQM-UHFFFAOYSA-N	[5]
SMILES	<chem>Oc1ncc(F)cc1</chem>	[5]

The Strategic Role of Key Structural Features

The utility of **5-Fluoro-3-iodo-pyridin-2-ol** in drug development stems directly from the interplay of its functional groups. As application scientists, we understand that a molecule's architecture dictates its function.

- **Pyridine Core:** The nitrogen-containing aromatic ring is a "privileged scaffold" that can serve as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzyme active sites.[7]
- **Fluorine Atom:** The introduction of fluorine is a well-established strategy in medicinal chemistry.[8] Its high electronegativity can lower the basicity of the pyridine nitrogen, altering pKa values and improving cell membrane permeability. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of a drug candidate.[2][9]
- **Iodine Atom:** The iodine at the 3-position is not merely a placeholder. It is an excellent leaving group, making this position a prime site for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the modular construction of diverse chemical libraries from a single, versatile intermediate.
- **Hydroxyl/Pyridinone Group:** The 2-hydroxyl group can be alkylated or acylated, but more importantly, its tautomerization to the pyridinone form provides a hydrogen bond donor (N-H)

and acceptor (C=O). This motif is crucial for mimicking peptide bonds and forming strong, directional interactions with protein backbones, a common feature in kinase inhibitors.[7]

Synthesis and Reactivity

The synthesis of polysubstituted pyridines often requires multi-step, regioselective strategies. While a specific, published synthesis for **5-Fluoro-3-iodo-pyridin-2-ol** is not readily available, a logical and field-proven approach would involve the direct iodination of a 5-fluoropyridin-2-ol precursor. This method provides excellent regiocontrol, as the hydroxyl group directs the electrophilic iodinating agent to the adjacent carbon.

Caption: Representative workflow for the synthesis of **5-Fluoro-3-iodo-pyridin-2-ol**.

Representative Experimental Protocol: Iodination of 5-Fluoropyridin-2-ol

This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material before proceeding to the workup phase.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-fluoropyridin-2-ol (1.0 equivalent) in a suitable solvent mixture, such as acetic acid and water.
- **Addition of Reagent:** To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature. The use of NIS is a standard, reliable method for electrophilic iodination of electron-rich aromatic systems.
- **Heating:** Heat the reaction mixture to 80°C and maintain for 2-4 hours. The elevated temperature is necessary to overcome the activation energy of the electrophilic aromatic substitution.
- **Monitoring:** Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material by TLC or LC-MS.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution carefully with a saturated aqueous solution of

sodium bicarbonate until effervescence ceases.

- Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
- Purification: Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining iodine) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography to yield the final product.

Applications in Research and Drug Development

The true value of **5-Fluoro-3-iodo-pyridin-2-ol** lies in its role as a versatile synthetic intermediate.

- Fragment-Based Drug Design (FBDD): This molecule serves as an ideal fragment for screening against biological targets. The pyridine core provides a well-understood anchor, while the halogen atoms offer vectors for growing the fragment into a more potent lead compound.
- Kinase Inhibitor Scaffolds: As previously noted, the pyridinone tautomer is a key hinge-binding motif. The iodine at the 3-position can be replaced via cross-coupling to introduce larger aromatic or heterocyclic groups that occupy the hydrophobic pocket of many kinase active sites.
- Radiopharmaceutical Precursors: The presence of both fluorine and iodine makes this compound a candidate for developing PET or SPECT imaging agents.[8] The stable fluorine atom can be used to tune pharmacokinetics, while the iodine can be replaced with a radioisotope such as Iodine-123 or Iodine-124 for imaging applications.

Safety and Handling

According to available safety data, **5-Fluoro-3-iodo-pyridin-2-ol** is classified with the GHS07 pictogram, indicating it can be an irritant, and carries the H302 hazard statement: "Harmful if swallowed".[5]

Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Fluoro-3-iodo-pyridin-2-ol, with a molecular weight of 238.99 g/mol, is far more than a simple chemical. It is a strategically designed building block that offers researchers and drug development professionals a powerful tool for molecular construction. Its combination of a privileged pyridine scaffold, a metabolically stabilizing fluorine atom, a synthetically versatile iodine handle, and a biologically relevant pyridinone motif makes it a high-value intermediate for creating the next generation of targeted therapeutics and diagnostic agents.

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